5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole is a complex organic compound featuring a benzodioxole core with a hept-1-en-5-yn-4-yl substituent. This structure is significant in various chemical and biological applications due to its unique properties. The compound is classified under the category of polycyclic aromatic compounds, which are known for their diverse reactivity and potential therapeutic effects.
Methods of Synthesis
The synthesis of 5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole typically involves several key steps:
Technical Details
The reactions are typically performed under inert atmospheres (nitrogen or argon) to prevent oxidation and side reactions. Reaction temperatures and times are optimized to maximize yield and minimize byproducts.
Structure
The molecular structure of 5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole can be represented by the following characteristics:
The compound features a dioxole ring fused with a heptyne moiety, which contributes to its chemical reactivity and potential biological activity.
Data
The InChI key for this compound is XQKJYFZQKJXWKB-UHFFFAOYSA-N, and its canonical SMILES representation is CC#CC(CC=C)C1=CC2=C(C=C1)OCO2.
Reactions
5-(Hept-1-en-5-yn-4-yl)-2H-benzodioxole can undergo various chemical transformations:
Technical Details
Common reagents include strong oxidizing agents for oxidation and palladium on carbon for reduction. The conditions must be carefully controlled to avoid over-reaction or degradation of sensitive functional groups.
The mechanism of action for 5-(Hept-1-en-5-yn-4-y)-2H-benzodioxole is largely dependent on its interactions within biological systems. It may function as a modulator of enzyme activity or receptor interactions due to its structural features that allow it to fit into specific active sites.
In biochemical pathways, this compound could influence metabolic processes by mimicking substrate structures or inhibiting enzyme functions, potentially leading to therapeutic effects in medicinal chemistry applications.
Physical Properties
The compound exhibits the following physical characteristics:
| Property | Value |
|---|---|
| Appearance | Yellowish liquid |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Chemical Properties
Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Density | Not specified |
| Stability | Stable under standard conditions |
These properties indicate that the compound may have varied solubility profiles depending on solvent polarity, which is crucial for its applications in organic synthesis.
5-(Hept-1-en-5-yn-4-y)-2H-benzodioxole has several notable applications in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and biological application, making it a valuable subject for further research and development in various scientific fields.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1